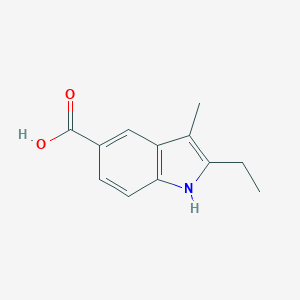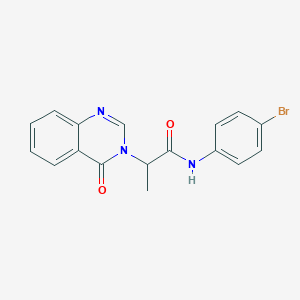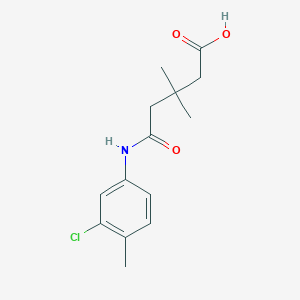![molecular formula C21H24N2O4S B277358 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B277358.png)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its unique chemical properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes and its potential use as a fluorescent probe. In pharmacology, it has been evaluated for its potential use as a drug delivery system.
Wirkmechanismus
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate is not fully understood. However, studies have shown that this compound can interact with various cellular components such as enzymes, proteins, and DNA. It has been suggested that the compound may inhibit the activity of certain enzymes by binding to their active sites. It may also interact with DNA and inhibit its replication, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate can induce cell death in cancer cells, inhibit the growth of certain fungi and bacteria, and modulate the activity of certain enzymes. It has also been shown to have a low toxicity profile in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate in lab experiments is its unique chemical properties, which make it a versatile compound for various applications. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate. One direction is the investigation of its potential use as a drug delivery system for targeted therapy. Another direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with 2-aminoethanethiol hydrochloride and 1,1-dioxide-1,2-benzisothiazole in the presence of a coupling reagent. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions. The final product is obtained after purification by column chromatography or recrystallization.
Eigenschaften
Molekularformel |
C21H24N2O4S |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H24N2O4S/c1-21(2,3)16-11-9-15(10-12-16)20(24)27-14-13-23(4)19-17-7-5-6-8-18(17)28(25,26)22-19/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
FCBQSFSLBGNUIH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)

![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)


